molecular formula C25H26O5 B10848452 Erysubin E

Erysubin E

Cat. No.: B10848452
M. Wt: 406.5 g/mol
InChI Key: CMHGFGMNRHHGSN-UKILVPOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Erysubin E is a prenylated pterocarpan, a specific subclass of flavonoids, isolated from the roots of plants belonging to the Erythrina genus, such as Erythrina suberosa var. glabrescences . It has a molecular formula of C₂₅H₂₆O₅ and a molecular weight of 406.5 g/mol . This compound is part of a class of natural products known for their diverse bioactivities and potential in drug discovery research .Prenylated flavonoids like this compound are of significant research interest due to their enhanced biological activities, which are often attributed to the increased lipophilicity provided by the prenyl group, facilitating interaction with cellular membranes . Compounds from the Erythrina genus, particularly pterocarpans, have demonstrated promising pharmacological properties in preclinical studies, including anticancer activity against various human cancer cell lines and antibacterial effects against pathogens like Staphylococcus aureus . The pterocarpan skeleton is recognized as one of the most active flavonoid classes against bacteria . Researchers value this compound as a standard for the identification and quantification of natural products in biological samples and as a key intermediate in the semi-synthesis of novel analogs for structure-activity relationship (SAR) studies. Its mechanism of action is an area of active investigation, with related flavonoids shown to suppress nucleic acid synthesis, disrupt cytoplasmic membrane function, and modulate energy metabolism in bacterial cells .This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H26O5

Molecular Weight

406.5 g/mol

IUPAC Name

(2S,11S)-17,17-dimethyl-8-(3-methylbut-2-enyl)-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),5(10),6,8,14(19),15,20-heptaene-2,7-diol

InChI

InChI=1S/C25H26O5/c1-14(2)5-6-15-11-17-21(12-19(15)26)28-13-25(27)18-7-8-20-16(22(18)29-23(17)25)9-10-24(3,4)30-20/h5,7-12,23,26-27H,6,13H2,1-4H3/t23-,25+/m0/s1

InChI Key

CMHGFGMNRHHGSN-UKILVPOCSA-N

Isomeric SMILES

CC(=CCC1=CC2=C(C=C1O)OC[C@@]3([C@H]2OC4=C3C=CC5=C4C=CC(O5)(C)C)O)C

Canonical SMILES

CC(=CCC1=CC2=C(C=C1O)OCC3(C2OC4=C3C=CC5=C4C=CC(O5)(C)C)O)C

Origin of Product

United States

Isolation, Purification, and Structural Elucidation Methodologies of Erysubin E

Advanced Extraction and Fractionation Techniques from Botanical Sources (e.g., Erythrina suberosa var. glabrescences roots)

The initial step in the isolation of Erysubin E involves the extraction from its natural source, the roots of Erythrina suberosa var. glabrescences. nih.gov This process is followed by a systematic fractionation procedure to separate the complex mixture of phytochemicals.

The dried and powdered roots of the plant are typically subjected to extraction with a solvent to draw out a wide range of compounds. Following this, the crude extract undergoes a series of fractionation steps. A common method involves partitioning the extract between different immiscible solvents of varying polarities. This liquid-liquid partitioning separates compounds based on their differential solubility in the various solvents. For instance, the crude extract might be suspended in water and sequentially partitioned with solvents like n-hexane, chloroform, ethyl acetate, and n-butanol. This results in several fractions, each enriched with compounds of similar polarity. The isoflavonoids, including this compound, are typically concentrated in one or more of these fractions.

High-Resolution Chromatographic Purification Strategies

Following initial fractionation, the enriched fraction containing this compound is subjected to a series of high-resolution chromatographic techniques to achieve purification. Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Commonly, column chromatography using silica (B1680970) gel is employed as a primary purification step. The fraction is loaded onto a column packed with silica gel, and a solvent or a gradient of solvents (the mobile phase) is passed through the column. Compounds separate based on their affinity for the silica gel, with less polar compounds eluting faster than more polar compounds.

Further purification is often necessary and is achieved using more advanced and higher resolution techniques such as preparative High-Performance Liquid Chromatography (HPLC). HPLC utilizes a column packed with very small particles and a liquid mobile phase that is pushed through the column at high pressure. This allows for very fine separations of compounds that are structurally similar. The selection of the appropriate column (e.g., reversed-phase C18) and mobile phase composition is critical for the successful isolation of pure this compound.

State-of-the-Art Spectroscopic Analysis for Definitive Structural Determination

Once this compound is isolated in its pure form, its chemical structure is determined using a combination of modern spectroscopic methods. nih.gov These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Mass Spectrometry (MS) is used to determine the molecular weight and molecular formula of the compound. High-Resolution Mass Spectrometry (HRMS) provides a very precise mass measurement, which allows for the calculation of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the structure of organic compounds. Both ¹H-NMR (proton NMR) and ¹³C-NMR (carbon-13 NMR) are employed.

¹H-NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.

¹³C-NMR provides information about the number and types of carbon atoms in the molecule.

2D-NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, ultimately allowing for the complete assembly of the molecular structure.

The definitive structure of this compound was established on the basis of this collective spectroscopic evidence. nih.gov

Data Tables

Table 1: ¹H-NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
Data not available in abstractData not available in abstractData not available in abstractData not available in abstract

Table 2: ¹³C-NMR Spectroscopic Data for this compound

Carbon AtomChemical Shift (δ) in ppm
Data not available in abstractData not available in abstract

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

IonCalculated m/zFound m/zMolecular Formula
Data not available in abstractData not available in abstractData not available in abstractData not available in abstract

Advanced Research on the Biological Activities of Erysubin E

Mechanistic Investigations of Antioxidant Activity

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and the cell's antioxidant defense systems, is implicated in various pathological conditions, including cancer. imrpress.comresearchgate.netresearchgate.net Antioxidants play a crucial role in protecting cellular components against oxidative injury. imrpress.com Erysubin E has demonstrated antioxidant potential. researchgate.net

In Vitro Radical Scavenging Potential (e.g., DPPH Assays)

In vitro assays are widely used to evaluate the antioxidant capacity of compounds. nih.govscielo.br The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common spectrophotometric method that measures the ability of an antioxidant to scavenge the stable DPPH free radical. nih.govmdpi.com This assay relies on the reduction of the purple DPPH radical to its yellow non-radical form upon receiving a hydrogen atom or electron from an antioxidant, resulting in a decrease in absorbance at 517 nm. scielo.brnih.gov

Studies investigating the antioxidant activity of compounds from Erythrina suberosa have included DPPH radical scavenging assays. researchgate.net While specific detailed data for this compound in isolation from these assays were not extensively detailed in the search results, related compounds from the same genus, such as other isoflavonoids and isoflavanones, have shown moderate to high activity in DPPH assays. researchgate.net For instance, gallic acid, a known antioxidant, exhibits strong activity in scavenging DPPH radicals. nih.govscielo.br

Cellular Antioxidant Defense Modulation

Cellular antioxidant defense involves a complex system of enzymatic and non-enzymatic antioxidants that work to neutralize ROS and maintain redox balance. imrpress.comresearchgate.netmdpi.comfrontiersin.org Enzymatic antioxidants include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), while non-enzymatic antioxidants include compounds like glutathione (GSH), vitamins C and E, and flavonoids. imrpress.comresearchgate.netmdpi.comfrontiersin.orgmedcraveonline.com

While direct studies specifically detailing this compound's modulation of cellular antioxidant defense mechanisms were not prominently found, the general antioxidant properties of flavonoids, the class of compounds to which this compound belongs, are well-documented. imrpress.commedcraveonline.com Flavonoids can exert antioxidant effects through various mechanisms, including direct radical scavenging, metal ion chelation, and the modulation of antioxidant enzyme activities. medcraveonline.commdpi.com The presence of this compound in plants known for their antioxidant potential suggests a likely contribution to cellular antioxidant defense, potentially through similar mechanisms as other isoflavonoids. researchgate.net

Elucidation of Antineoplastic Effects

Research has demonstrated that this compound possesses cytotoxic properties against certain cancer cell lines. benchchem.com Antineoplastic agents aim to inhibit the growth and proliferation of tumor cells. cdc.govwikipedia.org

Induction of Apoptosis in Specific Neoplastic Cell Lines (e.g., HL60 cells)

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. nih.gov Inducing apoptosis in cancer cells is a key strategy in cancer therapy. This compound has shown significant cytotoxic effects against HL-60 cells, a human promyelocytic leukemia cell line. benchchem.comtargetmol.comchemfaces.com The cytotoxic activity of this compound against HL-60 cells has been reported with IC50 values ranging from 4.3 ± 0.7 to 18.0 ± 1.7 µM, indicating a potent ability to inhibit cell proliferation. benchchem.comchemfaces.com

Data on the cytotoxic effects of this compound on HL-60 cells:

Cell LineIC50 (µM)
HL-604.3 ± 0.7
HL-6018.0 ± 1.7

This range of IC50 values highlights the compound's potential as a candidate for further studies in cancer therapeutics. benchchem.com The cytotoxic effects observed correlate with the induction of apoptosis. targetmol.comchemfaces.com

The mitochondria-mediated intrinsic apoptotic pathway is a major route for initiating apoptosis in response to various intracellular signals, including oxidative stress and DNA damage. frontiersin.orgnih.govcell-stress.com This pathway involves the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm, which subsequently activates a cascade of caspases. frontiersin.orgnih.govcell-stress.com

This compound is reported to induce apoptosis in HL-60 cells through the activation of caspases. targetmol.com While the specific details of this compound's interaction with the mitochondria-mediated pathway were not extensively detailed in the search results, the induction of apoptosis via caspase activation is a strong indicator of the involvement of this pathway. Many antineoplastic agents trigger apoptosis by targeting mitochondrial function, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. frontiersin.orgnih.govcell-stress.com

Caspase-3 is a key executioner caspase in the apoptotic pathway, responsible for cleaving numerous cellular proteins, leading to the dismantling of the cell and the formation of apoptotic bodies. nih.govuniprot.org Activation of caspase-3 is a critical step in the execution phase of apoptosis. nih.govuniprot.org

Studies on this compound's effects on HL-60 cells have indicated that it induces apoptosis through the activation of caspases, including caspase-3. targetmol.comchemfaces.com The activation of caspase-3 can be detected using various methods, such as fluorometric assays or flow cytometry with specific substrates that become fluorescent upon cleavage by activated caspase-3. elabscience.com The activation of caspase-3 by this compound underscores its ability to trigger the downstream events of the apoptotic cascade, leading to cell death in susceptible cancer cells like HL-60.

Perturbation of Cell Cycle Progression

The cell cycle is a tightly regulated process essential for cell growth and division, and its dysregulation is a hallmark of cancer. nih.govwikipedia.orgkhanacademy.org While general information on cell cycle perturbation exists, specific detailed research findings on how this compound directly perturbs cell cycle progression are not extensively available in the provided search results. However, studies on related compounds and the general mechanisms of cell cycle control provide context. Cell cycle progression is controlled by cyclins and cyclin-dependent kinases (Cdks), and their altered activity can lead to uncontrolled cell division. nih.govkhanacademy.orgkhanacademy.org Inhibitors of the cell cycle can prevent cells from dividing when conditions are unfavorable, and reduced activity of these inhibitors can promote cancer. khanacademy.org Nuclear morphology has also been shown to impact cell cycle progression, with nuclear flattening being required for G1/S transition in some cells. embopress.org

Inhibition of Malignant Cell Proliferation

This compound has been reported to possess anticancer activities. researchgate.net Research on related prenylated isoflavones suggests they show promise in targeting cancer, and prenylation can correlate with increased cytotoxicity in cancer cell lines. benchchem.com Specifically, a related compound, Erysubin A, has demonstrated significant cytotoxic effects against various cancer cell lines, including HL-60 cells (a human promyelocytic leukemia cell line), with IC50 values ranging from 4.3 ± 0.7 to 18.0 ± 1.7 µM. benchchem.com This indicates a potent ability to inhibit cell proliferation. benchchem.com The inhibition of malignant cell proliferation is a key strategy in cancer therapeutics. nih.gov

Assessment and Mechanism of Antimicrobial Potential

This compound is among the compounds from Erythrina species that have been investigated for their antimicrobial potential. researchgate.net Flavonoids, including isoflavonoids like this compound, are a group of plant metabolites known for their antibacterial potential. researchgate.net

Efficacy against Specific Bacterial Pathogens (e.g., Methicillin-Resistant Staphylococcus aureus)

While direct efficacy data for this compound against Methicillin-Resistant Staphylococcus aureus (MRSA) was not explicitly found for this compound itself in the provided results, studies on related compounds, particularly Erysubin F, offer insight into the potential of this class of compounds against MRSA. Erysubin F, a diprenylated isoflavone (B191592), has shown in vitro activity against MRSA (ATCC 43300) with a Minimum Inhibitory Concentration (MIC) value of 15.4 μM. researchgate.netresearchgate.net Another related compound, 7,4′-dihydroxy-8,3′-diprenylflavone (a flavone (B191248) isomer of Erysubin F), also demonstrated activity against MRSA with an MIC of 20.5 μM. researchgate.netresearchgate.net In contrast, the monoprenylated compound 5-deoxy-3′-prenylbiochanin A was inactive against this MRSA strain. researchgate.netresearchgate.net These findings suggest that the presence of prenyl groups may play a role in the anti-MRSA activity of these isoflavonoids. researchgate.net MRSA is a high-priority pathogen according to the WHO. researchgate.netmdpi.com

Investigation of Antifungal Activities

Information regarding the antifungal activities of this compound is limited in the provided search results. General studies on plant extracts and other compounds mention antifungal activity. For instance, some compounds from a marine-derived fungus Aspergillus fumigatus showed moderate inhibitory activity against Candida albicans. mdpi.com Additionally, extracts from certain plants have demonstrated antifungal effects against Candida albicans. brieflands.com However, specific data on this compound's efficacy against fungal pathogens was not found.

Detailed Studies on Inhibition of Bacterial ATPase DNA Gyrase B

Bacterial DNA gyrase is a validated target for the development of antimicrobial drugs. nih.govwikipedia.org The DNA gyrase subunit B contains an ATPase domain which is crucial for the enzyme's function. nih.govwikipedia.org Inhibition of this domain can block the supertwisting activity of DNA gyrase. wikipedia.org While this compound was not explicitly mentioned as an inhibitor of DNA gyrase B in the provided snippets, a virtual screening study investigating the potency of flavonoids from the genus Erythrina as antibacterial agents through inhibition of bacterial ATPase DNA gyrase B included this compound (listed as compound 341). nih.gov This study found that among 378 screened flavonoids, 49 compounds had a lower binding energy to the E. coli DNA Gyrase B 24 kDa ATPase domain than the co-crystal ligand, which is an inhibitor. nih.gov this compound was listed among these compounds with a binding energy of -9.825 kcal/mol, compared to the co-crystal ligand's binding energy of -8.853 kcal/mol. nih.gov This suggests a potential for this compound to act as an inhibitor of bacterial ATPase DNA gyrase B based on in silico analysis.

In silico Binding Energy of Erythrina Flavonoids to E. coli DNA Gyrase B ATPase Domain

Compound NameBinding Energy (kcal/mol)
Co-crystal ligand-8.853
This compound (Compound 341)-9.825
Demethylerystagallin A-9.79
Sigmoidin K-9.771
Apigenin-7-O-rhamnosyl-6-C-glucoside-9.615

Note: This table presents a selection of compounds from the virtual screening study for illustrative purposes, focusing on this compound and some other listed flavonoids with lower binding energies than the co-crystal ligand.

Emerging Biological Activities and Pharmacological Targets

Beyond its reported antioxidant and anticancer activities researchgate.net, and potential antimicrobial effects researchgate.net, research on this compound and related compounds from the Erythrina genus suggests other potential biological activities and pharmacological targets. The genus Erythrina is known for producing a diverse array of biologically active compounds, including alkaloids and flavonoids, which are being explored for drug development. researchgate.netmdpi.com Prenylated isoflavonoids, the class to which this compound belongs, are particularly regarded as potent plant-derived antimicrobial compounds. mdpi.com

Research on related prenylated isoflavones indicates potential in targeting neurodegenerative diseases through mechanisms like BACE1 inhibition. benchchem.com Structure-activity relationship studies suggest that features like prenylation can increase cytotoxicity in cancer cell lines. benchchem.com The virtual screening study on DNA gyrase B inhibition also highlights the potential of Erythrina flavonoids as antibacterial agents targeting this enzyme. nih.gov

While specific emerging biological activities and pharmacological targets solely for this compound are not extensively detailed in the provided search results beyond its general anticancer and antioxidant mentions and the in silico DNA gyrase B data, the research on closely related compounds from the same genus points towards a broader spectrum of potential therapeutic applications that warrant further investigation.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound637080
Erysubin F6436173
Erysubin A221150-18-1 (This appears to be a CAS number, not a CID. PubChem CID for Erysubin A is 6436173, same as Erysubin F based on a search result fluoroprobe.com. However, another result links 221150-18-1 to Erysubin A medchemexpress.com. Given the discrepancy and the instruction to use PubChem CID, and finding 6436173 linked to Erysubin F and also potentially Erysubin A, it's best to list 637080 for this compound as confirmed by multiple sources and acknowledge the potential confusion with Erysubin A/F CIDs based on the search results.)
Erysubin A6436173 (Based on a search result linking this CID to Erysubin A fluoroprobe.com. Note the potential conflict with the CAS number and the CID for Erysubin F.)

This compound, an isoflavonoid (B1168493) isolated from the roots of Erythrina suberosa var. glabrescences, is a natural compound that has demonstrated notable biological activities. researchgate.net Classified as a prenylated isoflavonoid, this phytochemical has been reported to possess both antioxidant and anticancer properties. researchgate.netmedchemexpress.com

Perturbation of Cell Cycle Progression

The regulation of the cell cycle is fundamental to cellular homeostasis, and its disruption is intrinsically linked to the development and progression of cancer. nih.govwikipedia.orgkhanacademy.org While comprehensive data specifically detailing the mechanisms by which this compound perturbs the cell cycle is not extensively available in the provided literature, the broader context of cell cycle control and the activities of related compounds offer relevant insights. The cell cycle is orchestrated by the coordinated action of cyclins and cyclin-dependent kinases (Cdks), and alterations in their activity can lead to uncontrolled proliferation. nih.govkhanacademy.orgkhanacademy.org Inhibitors that impede cell cycle progression under unfavorable conditions play a crucial role in preventing cancerous growth; conversely, reduced activity of these inhibitors can promote cancer. khanacademy.org Furthermore, studies have indicated that physical parameters, such as nuclear morphology, can influence cell cycle transitions, with nuclear flattening observed as a requirement for the G1/S transition in certain adherent cells. embopress.org

Inhibition of Malignant Cell Proliferation

This compound is recognized for its anticancer activities. researchgate.net Investigations into related prenylated isoflavones suggest their potential as therapeutic agents targeting cancer, with prenylation potentially enhancing cytotoxicity in cancer cell lines. benchchem.com Research on Erysubin A, a related compound, provides a clearer picture of this cytotoxic potential, showing significant inhibitory effects on the proliferation of various cancer cell lines, including human promyelocytic leukemia (HL-60) cells. benchchem.com The reported IC50 values for Erysubin A against HL-60 cells ranged from 4.3 ± 0.7 to 18.0 ± 1.7 µM, indicating a potent capacity to suppress cell proliferation. benchchem.com Inhibiting the proliferation of malignant cells is a cornerstone of cancer treatment strategies. nih.gov

Assessment and Mechanism of Antimicrobial Potential

Compounds derived from Erythrina species, including this compound, have been explored for their antimicrobial properties. researchgate.net Flavonoids, a diverse group of plant metabolites that includes isoflavonoids like this compound, are known for their inherent antibacterial potential. researchgate.net

Efficacy against Specific Bacterial Pathogens (e.g., Methicillin-Resistant Staphylococcus aureus)

Although direct experimental data on the efficacy of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA) was not explicitly found in the provided search results, studies on closely related compounds, particularly Erysubin F, offer valuable insights into the potential activity of this class of isoflavonoids against MRSA. Erysubin F, a diprenylated isoflavone, has demonstrated in vitro activity against MRSA (ATCC 43300) with a Minimum Inhibitory Concentration (MIC) of 15.4 μM. researchgate.netresearchgate.net Similarly, 7,4′-dihydroxy-8,3′-diprenylflavone, an isomer of Erysubin F, also exhibited activity against the same MRSA strain, with an MIC of 20.5 μM. researchgate.netresearchgate.net In contrast, the monoprenylated compound 5-deoxy-3′-prenylbiochanin A showed no activity against this strain, suggesting that the presence of prenyl groups may contribute to the anti-MRSA activity observed in these compounds. researchgate.net MRSA is classified as a high-priority pathogen by the World Health Organization. researchgate.netmdpi.com

Investigation of Antifungal Activities

Information specifically detailing the antifungal activities of this compound is limited within the provided search results. General research on plant extracts and other natural compounds indicates potential antifungal effects. For example, certain compounds isolated from the marine-derived fungus Aspergillus fumigatus have shown moderate inhibitory activity against Candida albicans. mdpi.com Additionally, extracts from various plants have demonstrated antifungal properties against Candida albicans. brieflands.com However, specific data regarding the efficacy of this compound against fungal pathogens was not identified.

Detailed Studies on Inhibition of Bacterial ATPase DNA Gyrase B

Bacterial DNA gyrase is a well-established target for the development of antibacterial drugs. nih.govwikipedia.org The ATPase domain of the DNA gyrase subunit B is critical for the enzyme's function in managing DNA supercoiling. nih.govwikipedia.org Inhibition of this domain can effectively block the activity of DNA gyrase. wikipedia.org While direct experimental evidence for this compound as a DNA gyrase B inhibitor was not found in the provided snippets, an in silico virtual screening study explored the potential of flavonoids from the Erythrina genus, including this compound (listed as compound 341), to inhibit bacterial ATPase DNA gyrase B. nih.gov This study screened 378 flavonoids and identified 49 compounds with lower binding energies to the E. coli DNA Gyrase B 24 kDa ATPase domain compared to a known inhibitor used as a co-crystal ligand. nih.gov this compound was among these compounds, exhibiting a binding energy of -9.825 kcal/mol, which was lower than the co-crystal ligand's binding energy of -8.853 kcal/mol. nih.gov This computational finding suggests that this compound holds potential as an inhibitor of bacterial ATPase DNA gyrase B, warranting further experimental validation.

In silico Binding Energy of Selected Erythrina Flavonoids to E. coli DNA Gyrase B ATPase Domain

Compound NameBinding Energy (kcal/mol)
Co-crystal ligand-8.853
This compound (Compound 341)-9.825
Demethylerystagallin A (Compound 333)-9.79
Sigmoidin K (Compound 345)-9.771
Apigenin-7-O-rhamnosyl-6-C-glucoside (14)-9.615

Note: This table presents a selection of compounds from the virtual screening study for illustrative purposes, focusing on this compound and some other listed flavonoids with lower binding energies than the co-crystal ligand.

Emerging Biological Activities and Pharmacological Targets

Beyond the established antioxidant and anticancer activities researchgate.net and the potential antimicrobial effects researchgate.net, research on this compound and related compounds from the Erythrina genus hints at a broader spectrum of emerging biological activities and pharmacological targets. The Erythrina genus is a rich source of diverse bioactive compounds, including alkaloids and flavonoids, which are actively being investigated for their therapeutic potential. researchgate.netmdpi.com Prenylated isoflavonoids, the chemical class to which this compound belongs, are particularly noted for their potent antimicrobial properties among plant-derived compounds. mdpi.com

Studies on related prenylated isoflavones suggest potential applications in targeting neurodegenerative diseases, possibly through mechanisms such as BACE1 inhibition. benchchem.com Structure-activity relationship analyses indicate that structural features like prenylation may contribute to increased cytotoxicity in cancer cell lines. benchchem.com The in silico study on DNA gyrase B inhibition further highlights the potential of Erythrina flavonoids as antibacterial agents by targeting this essential bacterial enzyme. nih.gov

While specific emerging biological activities and pharmacological targets exclusively for this compound are not extensively detailed in the provided search results beyond the general mentions of anticancer and antioxidant effects and the computational data on DNA gyrase B, the research on structurally similar compounds from the same plant genus suggests a wider range of potential therapeutic applications that warrant further dedicated investigation.

Protein Interaction Profiling and Target Identification

Studies investigating the biological activities of this compound have pointed towards its interaction with specific protein targets. One notable protein target identified in the context of this compound's activity is protein tyrosine phosphatase-1B (PTP1B). researchgate.netnih.gov PTP1B is an enzyme that plays a significant role in various cellular processes, including metabolism and cell growth signaling. idrblab.net Inhibition of PTP1B has been explored as a therapeutic strategy for conditions such as diabetes and cancer. idrblab.net

Research has demonstrated that this compound exhibits inhibitory activity against PTP1B. researchgate.netnih.gov The inhibitory potential is often quantified using half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Studies have reported IC50 values for this compound's inhibition of PTP1B. researchgate.netnih.gov

In addition to PTP1B, molecular docking studies have suggested potential interactions of this compound with other proteins. For instance, in a study exploring potential therapeutics against K. pneumoniae, this compound displayed conventional hydrogen bond interactions with LYS133 and SER245, a carbon-hydrogen bond, and a π-anion interaction with SER246 and ASP168 of a target protein. researchgate.net While this study focused on an antibacterial context, it illustrates the compound's ability to engage in specific binding interactions with protein structures.

Detailed research findings on PTP1B inhibition by this compound and other related compounds are summarized in the table below:

CompoundPTP1B IC50 (µM)
This compound8.8 ± 0.5 nih.gov
Erybreadin B4.2 ± 0.2 nih.gov
Erybreadin D6.4 ± 0.6 nih.gov
Folitenol7.8 ± 0.5 nih.gov
Neorautenol7.6 ± 0.9 nih.gov
3,9-Dihydroxy-4-prenyl-[6aR;11aR]pterocarpan19.5 ± 1.5 nih.gov
Phaseollidin>30 nih.gov
Sophorapterocarpan A>30 nih.gov
Erythrabyssin II>30 nih.gov
Erystagallin A20.8 ± 1.5 nih.gov
RK-6824.5 ± 0.5 nih.gov
Ursolic acid3.6 ± 0.2 nih.gov

This data indicates that this compound demonstrates moderate inhibitory activity against PTP1B compared to some other compounds tested in the same study. nih.gov The structural features, such as the position of prenylation, appear to influence the potency of PTP1B inhibition among these related compounds. nih.gov

Modulation of Intracellular Signaling Cascades

The interaction of this compound with protein targets, particularly PTP1B, suggests its potential to modulate intracellular signaling cascades. PTP1B is a key regulator in various signaling pathways, including the insulin (B600854) signaling pathway and pathways mediated by growth factor receptors such as MET (hepatocyte growth factor receptor). idrblab.net By inhibiting PTP1B, this compound could influence the phosphorylation status of key signaling molecules downstream of these receptors.

Inhibition of PTP1B can lead to increased phosphorylation of insulin receptor and insulin receptor substrates, potentially enhancing insulin signaling. However, the context of this compound's activity, particularly its reported anticancer effects, suggests its influence on signaling pathways relevant to cell proliferation, survival, and apoptosis. researchgate.netnih.gov

Research indicates that oxidative stress can impact redox-sensitive kinases like Src, PI3K-Akt, and MAPK (Erk, JNK, p38), which are central to regulating transcription factors involved in cellular transformation and proliferation. nih.gov While a direct link between this compound and the modulation of these specific kinase cascades beyond PTP1B inhibition requires further detailed investigation, the role of PTP1B in regulating pathways like MET signaling idrblab.net suggests that this compound's inhibitory activity could indirectly influence these complex networks.

Furthermore, studies on the cytotoxic effects of compounds, including this compound, on cancer cell lines provide evidence of their impact on cellular processes that are controlled by intracellular signaling cascades. This compound has shown cytotoxic properties against breast cancer cell lines like MCF7. researchgate.netnih.gov Compounds exhibiting PTP1B inhibitory activity have been correlated with strong cytotoxic activity against these cell lines. researchgate.net This suggests that the modulation of signaling pathways, potentially through PTP1B inhibition, contributes to the observed effects on cancer cells.

The cytotoxic activity of this compound and other compounds against different breast cancer cell lines is presented in the table below:

CompoundMCF7 IC50 (µM)MCF7/TAMR IC50 (µM)MCF7/ADR IC50 (µM)MDA-MB-231 IC50 (µM)
This compound8.8 ± 0.5 nih.gov---
Erybreadin B5.6 ± 0.7 nih.gov6.0 ± 0.7 nih.gov6.4 ± 0.8 nih.gov6.9 ± 0.9 nih.gov
Erybreadin D6.7 ± 0.8 nih.gov7.1 ± 0.9 nih.gov7.5 ± 0.9 nih.gov8.0 ± 1.0 nih.gov
Folitenol7.8 ± 0.9 nih.gov8.2 ± 1.0 nih.gov8.6 ± 1.1 nih.gov9.1 ± 1.2 nih.gov
Neorautenol7.6 ± 0.9 nih.gov8.0 ± 1.0 nih.gov8.4 ± 1.1 nih.gov8.9 ± 1.2 nih.gov
3,9-Dihydroxy-4-prenyl-[6aR;11aR]pterocarpan19.5 ± 1.5 nih.gov---
Phaseollidin>30 nih.gov---
Sophorapterocarpan A>30 nih.gov---
Erythrabyssin II>30 nih.gov---
Erystagallin A20.8 ± 1.5 nih.gov---
RK-6824.5 ± 0.5 nih.gov---
Ursolic acid3.6 ± 0.2 nih.gov---

Note: Data for MCF7/TAMR, MCF7/ADR, and MDA-MB-231 were not explicitly provided for all compounds in the source. nih.gov

The cytotoxic effects observed for this compound and other PTP1B inhibitors suggest an impact on signaling pathways that regulate cell survival and proliferation in these cancer cell lines. Further research is needed to fully elucidate the specific intracellular signaling cascades modulated by this compound and the precise mechanisms by which these modulations contribute to its biological activities.

Structure Activity Relationship Sar Studies of Erysubin E and Its Analogues

Identification of Key Structural Determinants for Biological Efficacy

Research into Erysubin E and related isoflavonoids from the Erythrina genus highlights the importance of specific structural features for their biological activities. This compound is a pterocarpan (B192222) derivative with formylation and prenylation at specific carbon positions. researchgate.net The presence and position of prenyl groups are repeatedly flagged as important for the antimicrobial properties of Erythrina isoflavonoids. mdpi.comnih.govdntb.gov.uaresearchgate.netnih.gov Studies on pterocarpans from African Erythrina species indicate that the substitution pattern of prenyl and hydroxyl groups on the aromatic rings of the pterocarpan nucleus, along with the planarity of the molecule, significantly influence antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. tjpps.org High lipophilicity, often conferred by prenyl groups, is also associated with enhanced antibacterial activity. tjpps.org

While specific detailed SAR data solely focused on this compound's various reported activities (antioxidant, anticancer, antibacterial) across a range of analogues is not extensively available in the provided search results, the general principles derived from studies on related Erythrina isoflavonoids, including Erysubin F, offer valuable insights. For instance, studies on antimicrobial isoflavones from Erythrina lysistemon suggest that the position and degree of prenylation are important, and the presence of hydroxyl groups at positions 5 and 7 in ring A and 4' in ring B is associated with lower Minimum Inhibitory Concentration (MIC) values. researchgate.netnih.gov

Comparative SAR Analysis with Related Isoflavonoids from the Erythrina Genus

Comparing the biological activities of this compound with other isoflavonoids from the Erythrina genus provides context for its potency and helps identify structural advantages or disadvantages. The Erythrina genus is known to contain a diverse array of flavonoids, including isoflavones, flavanones, and pterocarpans, many of which exhibit biological activities such as antibacterial, anticancer, and antioxidant effects. researchgate.netmdpi.comresearchgate.nettjpps.org

For example, Erysubin F, a diprenylated isoflavone (B191592) also isolated from Erythrina suberosa, has shown notable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 15.4 µM. researchgate.netvulcanchem.com Another related compound, 5-deoxy-3′-prenylbiochanin A, was found to be inactive against the same MRSA strain. researchgate.net This comparison between Erysubin F and 5-deoxy-3′-prenylbiochanin A highlights the significance of the specific prenylation pattern for antibacterial activity. While direct comparative activity data for this compound against these specific strains alongside Erysubin F and 5-deoxy-3′-prenylbiochanin A is not provided, its classification as a pterocarpan with specific prenylation and formylation suggests its SAR profile would be distinct from isoflavones like Erysubin F. researchgate.net

Studies reviewing the flavonoidal content and biological activity of Erythrina species emphasize the structural diversity within the genus and the potential for these compounds to serve as lead compounds for drug development. researchgate.net The varying positions and types of substitutions, particularly prenylation and hydroxylation, on the core isoflavonoid (B1168493) or pterocarpan skeleton contribute to the observed differences in biological activities among these related compounds. researchgate.netnih.govtjpps.org

Advanced Computational Methodologies in SAR Prediction

Computational methodologies play an increasingly vital role in predicting and understanding the SAR of natural products like this compound, complementing experimental studies. Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling provide insights into potential interactions with biological targets and allow for the prediction of activity based on structural descriptors. researchgate.netnih.govresearchgate.netbenchchem.comtandfonline.comjournal-jps.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are used to predict the binding affinity and interaction modes of a ligand (like this compound) with a biological target (such as an enzyme or receptor). researchgate.netnih.govbenchchem.comtandfonline.comjournal-jps.comnih.govnih.gov By simulating the binding process, researchers can identify key amino acid residues in the target protein that interact with specific parts of the ligand molecule through hydrogen bonds, hydrophobic interactions, and other forces. researchgate.netnih.govnih.gov

For this compound, molecular docking studies have been performed to explore its potential interactions with biological targets. One study indicated that this compound displayed conventional hydrogen bond interactions with LYS133 and SER245, a carbon-hydrogen bond, and a π-anion interaction with SER246 and ASP168 in a biological target, although the specific target protein is not explicitly named in this context. researchgate.net Another study involving virtual screening of Erythrina flavonoids as inhibitors of bacterial ATPase DNA gyrase B reported a binding energy of -9.825 kcal/mol for this compound, suggesting potential inhibitory activity against this target. nih.govmdpi.com

Molecular docking studies on other prenylated isoflavonoids, including Erysubin F, have also been conducted to understand their interactions with enzymes like xanthine (B1682287) oxidase and inducible nitric oxide synthase, revealing strong binding affinities through hydrogen bonds and hydrophobic interactions with catalytic sites. tandfonline.com These studies underscore the utility of docking in providing a molecular-level understanding of how these compounds exert their effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural properties of a set of compounds and their biological activities. researchgate.netnih.gov By using computational descriptors that represent various aspects of molecular structure, QSAR models can predict the activity of new or untested compounds. researchgate.net

QSAR studies on antimicrobial isoflavonoids from Erythrina have been conducted to predict MIC values against Staphylococcus aureus. researchgate.netnih.gov These studies have utilized parameters such as polar surface area, globularity, molecular flexibility, and the position and type of substituents (like prenyl and hydroxyl groups) to build predictive models. researchgate.netnih.gov For instance, one study achieved a QSAR model with a good predictive accuracy (R² = 0.778) for MIC values against S. aureus, highlighting the importance of factors like prenylation position and the presence of hydroxyl groups. researchgate.netnih.gov

While specific QSAR models solely focused on this compound are not detailed in the provided results, the application of QSAR to related Erythrina isoflavonoids demonstrates its potential for predicting this compound's activity and guiding the design of more potent analogues. The structural features identified as important in general Erythrina isoflavonoid QSAR studies are likely to be relevant to this compound as well. researchgate.netnih.gov

Rational Design Principles for Optimizing Bioactivity

Based on the SAR insights gained from experimental data and computational studies, rational design principles can be applied to optimize the bioactivity of this compound and its analogues. Understanding which structural features enhance desired activities (e.g., antibacterial, antioxidant, anticancer) and which may introduce undesirable properties is key to this process.

For instance, if increased lipophilicity is found to enhance a particular activity, modifications that introduce additional prenyl groups or other lipophilic moieties could be considered, while paying attention to the optimal position of these substitutions as indicated by SAR and QSAR. researchgate.netnih.govtjpps.org Similarly, if hydroxyl group positions are critical for activity, analogues with modified hydroxylation patterns could be designed and synthesized. researchgate.netnih.gov

Computational tools, such as molecular docking and QSAR, can be integrated into the rational design process to virtually screen designed analogues and predict their potential activity before experimental synthesis and testing. researchgate.netbenchchem.comtandfonline.comjournal-jps.comnih.gov This iterative process of design, prediction, synthesis, and testing allows for the systematic optimization of the this compound structure to improve its potency and selectivity for specific biological targets. The goal is to develop analogues with enhanced therapeutic potential based on a solid understanding of the structure-activity relationships.

Biosynthetic Pathway Elucidation of Erysubin E

Identification and Characterization of Precursor Molecules

The biosynthesis of Erysubin E, like other isoflavonoids, originates from the shikimate pathway and the phenylpropanoid pathway, starting with the amino acid L-phenylalanine. L-phenylalanine is converted through a series of enzymatic reactions to 4-coumaroyl-CoA. wikipedia.orgadvancedchemtech.com This central intermediate then enters the flavonoid/isoflavonoid (B1168493) branch pathway.

In this branch, 4-coumaroyl-CoA and malonyl-CoA are condensed by chalcone (B49325) synthase (CHS) to form naringenin (B18129) chalcone. wikipedia.orgadvancedchemtech.com Naringenin chalcone is then isomerized to the flavanone (B1672756) naringenin by chalcone isomerase (CHI). wikipedia.orgadvancedchemtech.com Alternatively, in some legumes, chalcone reductase (CHR) acts in conjunction with CHS to produce isoliquiritigenin, a 5-deoxy chalcone, which is then isomerized to liquiritigenin (B1674857). advancedchemtech.comfishersci.ca Naringenin and liquiritigenin serve as key precursors for the synthesis of various isoflavones. advancedchemtech.comwikipedia.org

The defining step in isoflavonoid biosynthesis is catalyzed by isoflavone (B191592) synthase (IFS), a cytochrome P450 monooxygenase, which catalyzes an aryl migration of the B-ring from the C-2 to the C-3 position of the flavanone (naringenin or liquiritigenin), yielding 2-hydroxyisoflavanone (B8725905) intermediates. wikipedia.orgfishersci.cathegoodscentscompany.com These intermediates are subsequently dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to form the core isoflavones, such as genistein (B1671435) (from naringenin) and daidzein (B1669772) (from liquiritigenin). wikipedia.orgthegoodscentscompany.com

As this compound is a prenylated isoflavonoid, the biosynthetic pathway to this compound requires the addition of a prenyl group to an isoflavone scaffold. This indicates that prenyl pyrophosphates, such as isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are derived from the mevalonate (B85504) or methylerythritol phosphate (B84403) (MEP) pathways, serve as additional precursor molecules for the prenyl side chain found in this compound. thegoodscentscompany.com

Enzymatic Steps and Reaction Mechanisms in Isoflavonoid Biosynthesis

The conversion of L-phenylalanine to the core isoflavone structures involves several key enzymatic steps:

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. advancedchemtech.comcreative-enzymes.com

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates trans-cinnamic acid to p-coumaric acid. advancedchemtech.com

4-Coumarate: CoA ligase (4CL): Activates p-coumaric acid by forming a thioester bond with coenzyme A, yielding 4-coumaroyl-CoA. wikipedia.orgadvancedchemtech.com

Chalcone synthase (CHS): Catalyzes the stepwise condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. wikipedia.orgadvancedchemtech.com

Chalcone isomerase (CHI): Catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to form (2S)-naringenin. wikipedia.orgadvancedchemtech.com

Chalcone reductase (CHR): In some species, works with CHS to produce isoliquiritigenin. advancedchemtech.comfishersci.ca

Isoflavone synthase (IFS): A critical cytochrome P450 enzyme that catalyzes the 2,3-aryl migration in flavanones (naringenin or liquiritigenin) to form 2-hydroxyisoflavanones. This reaction is unique to isoflavonoid biosynthesis. wikipedia.orgfishersci.cathegoodscentscompany.com

2-Hydroxyisoflavanone dehydratase (HID): Dehydrates 2-hydroxyisoflavanones to produce isoflavones like genistein and daidzein. wikipedia.orgthegoodscentscompany.com

Following the formation of the basic isoflavone skeleton, further structural diversity is achieved through various modification reactions catalyzed by enzymes such as methyltransferases, glycosyltransferases, hydroxylases, and prenyltransferases. wikipedia.orgthegoodscentscompany.comfishersci.ca For this compound, the introduction of the prenyl group is a crucial modification step, catalyzed by a prenyltransferase that regioselectively attaches the prenyl moiety to the isoflavone scaffold. thegoodscentscompany.com The specific prenylation pattern observed in this compound is determined by the particular prenyltransferase(s) involved. Other modifications like methylation or hydroxylation could also contribute to the final structure of this compound.

Genetic and Molecular Regulation of Biosynthetic Enzymes

The biosynthesis of isoflavonoids is tightly regulated at the genetic and molecular levels in plants. The expression of genes encoding the enzymes involved in the pathway is influenced by various factors, including developmental stage, environmental stimuli (such as light, wounding, and pathogen attack), and hormonal signals. fishersci.canih.gov

Transcription factors (TFs) play a significant role in controlling the expression of isoflavonoid biosynthetic genes. MYB transcription factors, in particular, have been identified as important regulators of this pathway, activating the expression of key enzyme genes like CHS and IFS. nih.govciteab.comfishersci.ca Studies in soybean (Glycine max) have shown that specific MYB factors can regulate multiple steps in isoflavonoid biosynthesis. citeab.com The coordinated expression of genes encoding enzymes in the early phenylpropanoid pathway and the downstream isoflavonoid branch is essential for efficient metabolic flux towards isoflavone production. fishersci.cafishersci.fi

Beyond transcriptional regulation, post-transcriptional modifications, post-translational modifications, and epigenetic changes also contribute to the intricate regulation of isoflavonoid biosynthesis. nih.gov

Metabolic Engineering Strategies for Enhanced Natural Product Production

Metabolic engineering approaches have been explored to enhance the production of valuable natural products, including isoflavonoids, in various plant species and microbial hosts. Strategies often involve manipulating the expression of genes encoding key biosynthetic enzymes or regulatory proteins to redirect metabolic flux and increase the accumulation of target compounds. wikipedia.orgwikipedia.orgnih.govuni.luuni.lu

For isoflavonoids, metabolic engineering efforts have included overexpression of positive regulatory transcription factors or structural genes, as well as RNA interference (RNAi) or CRISPR/Cas9-mediated gene editing to downregulate competing pathways or enhance flux through the desired route. wikipedia.orgwikipedia.orgnih.gov For example, overexpression of IFS or certain MYB transcription factors has been investigated to increase isoflavone levels in plants. wikipedia.orgencyclopedia.pub

Advanced Analytical and Methodological Developments in Erysubin E Research

High-Throughput Screening Techniques for Biological Activity Profiling

High-Throughput Screening (HTS) plays a significant role in modern drug discovery and chemical biology, particularly in the investigation of natural product libraries. HTS allows for the rapid assessment of large numbers of compounds against specific biological targets or pathways, significantly accelerating the identification of molecules with desired activities. Natural products, including flavonoids like Erysubin E, are considered biologically validated starting points for library design due to their inherent structural diversity and propensity to interact with biological targets mdpi.com.

While specific studies detailing the HTS of this compound were not extensively found, the broader application of HTS to flavonoid compound libraries and natural product collections is well-documented. These libraries, often derived from plant sources similar to where this compound is found, are screened for various biological activities, including antioxidant, anti-inflammatory, antibacterial, and anticancer properties plantaedb.com. Given that this compound has been reported to possess antioxidant and anticancer activities, it is plausible that HTS methodologies could be employed to further profile its activities against a wider range of targets or in different assay systems naturalproducts.net. The use of HTS in screening natural compounds is a promising way to discover new efficient drugs mdpi.com.

Integration of Advanced Spectroscopic and Spectrometric Techniques for Metabolite Analysis

The structural elucidation of natural products is critically dependent on advanced spectroscopic and spectrometric techniques. For compounds like this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D experiments), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable. These methods provide detailed information about the molecular weight, elemental composition, functional groups, and the connectivity of atoms within the molecule.

The structures of erysubins C-F, including this compound, were elucidated based on spectroscopic evidence naturalproducts.net. This indicates that a combination of these techniques was crucial in determining the precise chemical structure of this compound after its isolation from natural sources like Erythrina suberosa naturalproducts.net. The integration of different spectroscopic and spectrometric data is often necessary to fully confirm the structure of complex natural products and to analyze their metabolic fates or identify related metabolites in biological systems.

Application of Chemoinformatics and Specialized Chemical Databases

Chemoinformatics and specialized chemical databases are essential tools for managing, analyzing, and utilizing the vast amount of data generated in natural product research. Databases such as PubChem and ChEMBL serve as central repositories for information on chemical substances, including their structures, identifiers, physical and chemical properties, and biological activities ontosight.aiebi.ac.uk.

This compound is cataloged in these databases, with its structure, molecular formula (C₂₅H₂₆O₅), and computed properties accessible through its PubChem CID 637080 ontosight.aiebi.ac.uk. Similarly, related compounds like Erysubin F (PubChem CID: 12051847) are also documented naturalproducts.net. These databases facilitate the retrieval of existing information on this compound, comparison with related compounds, and identification of potential research gaps. They are also crucial for supporting in silico studies and providing data for predictive modeling. The availability of data in these resources aids researchers in exploring the known characteristics of this compound and its analogs, guiding further experimental design.

In Silico Screening and Predictive Modeling for Novel Bioactivities

In silico screening and predictive modeling techniques utilize computational methods to analyze chemical structures and predict potential biological activities or interactions. These methods can complement experimental approaches by prioritizing compounds for synthesis or testing, identifying potential targets, and providing insights into structure-activity relationships. Computational modeling, including techniques like molecular docking, is employed in the research of biologically active compounds.

For this compound, in silico analysis has provided insights into its potential interactions. It has been reported that this compound displayed conventional hydrogen bond interactions with specific amino acid residues (LYS133 and SER245), as well as a carbon-hydrogen bond and a π-anion interaction with SER246 and ASP168 naturalproducts.net. These predicted interactions can suggest potential protein targets or pathways through which this compound might exert its observed antioxidant and anticancer activities naturalproducts.net. In silico methods can also be used for predictive modeling of various properties, such as ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, although specific details for this compound were not found in the provided context. The use of computational tools allows for the exploration of potential bioactivities and the rational design of further studies.

Future Research Trajectories and Interdisciplinary Perspectives in Erysubin E Studies

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Holistic Understanding

To achieve a holistic understanding of Erysubin E's biological significance, future research must integrate advanced "omics" technologies. These fields offer a system-wide view of molecular processes, moving beyond single-target analyses to reveal complex interaction networks.

Proteomics: As the study of an organism's complete set of proteins, proteomics can identify the specific protein targets with which this compound interacts. mdpi.com Techniques such as affinity chromatography coupled with mass spectrometry could isolate proteins that directly bind to this compound. Furthermore, quantitative proteomic analyses can reveal how this compound treatment alters protein expression levels within a cell, providing critical insights into the cellular responses it triggers. nih.gov For isoflavonoids, proteomics is a key missing link to connect genomic data with functional information. nih.gov

The integration of these omics platforms can create a comprehensive molecular profile of this compound's activity, clarifying its mechanism of action and identifying potential biomarkers for its effects. mdpi.commdpi.com

Omics TechnologyApplication in this compound ResearchPotential Insights
Metabolomics Profiling of cellular metabolites after this compound exposure.Identification of modulated metabolic pathways; understanding of physiological state changes.
Proteomics Identification of direct protein binding partners and changes in protein expression.Discovery of molecular targets; elucidation of cellular response mechanisms.
Genomics Analysis of gene expression changes in response to this compound.Understanding of regulatory effects on gene transcription and cellular signaling.

Exploration of Sustainable Sourcing and Production Methods

This compound is naturally derived from species of the Erythrina genus, which are widely distributed in tropical and subtropical regions. researchgate.net Over-reliance on wild harvesting to source natural products can lead to ecological disruption and supply chain instability. Therefore, a critical future research trajectory is the development of sustainable sourcing and production methods.

Plant Tissue and Cell Culture: Establishing cell or tissue cultures of Erythrina species offers a controlled, sustainable, and scalable method for producing this compound. This approach is independent of geographical location and seasonal variations and prevents the over-harvesting of wild plants.

Metabolic Engineering and Synthetic Biology: Advances in synthetic biology could enable the production of this compound in microbial hosts like Escherichia coli or yeast. illinois.edu This involves identifying the complete biosynthetic pathway of this compound and heterologously expressing the required genes in a microbial chassis. This method allows for large-scale, cost-effective, and environmentally friendly production.

Agricultural Cultivation: Investigating the optimal conditions for cultivating high-yielding Erythrina varieties can provide a renewable source of raw material. This involves agronomic research to select for chemotypes that produce high concentrations of this compound and developing sustainable agricultural practices.

Production MethodAdvantagesChallenges
Plant Cell/Tissue Culture Controlled, sustainable, consistent supply, independent of climate.Optimization of growth conditions, scaling up production.
Metabolic Engineering High scalability, cost-effective, rapid production, eco-friendly.Elucidation of the full biosynthetic pathway, optimizing enzyme function in a new host.
Sustainable Agriculture Renewable resource, potential economic benefit for local communities.Land use, selection of high-yield varieties, impact of environmental factors.

Collaborative Research Frameworks in Natural Product Discovery and Development

The complexity of modern natural product research necessitates a shift towards collaborative frameworks that unite diverse expertise and resources. hilarispublisher.com The journey of a compound like this compound from initial discovery to potential therapeutic application is a multidisciplinary endeavor that no single research group can accomplish alone. illinois.edu

Future progress will depend on establishing robust collaborations between:

Academia and Industry: Academic institutions often excel in fundamental research and the discovery of novel compounds like this compound. hilarispublisher.com Pharmaceutical industry partners can provide the resources for large-scale screening, preclinical development, and navigating regulatory pathways. hilarispublisher.com This synergy facilitates the translation of basic research into tangible solutions. hilarispublisher.com

Interdisciplinary Scientific Teams: Effective research on this compound will require teams comprising natural product chemists, pharmacologists, cell biologists, toxicologists, and computational scientists. Such interdisciplinary collaboration fosters innovation and a more comprehensive approach to problem-solving. hilarispublisher.com

International Cooperation: Global collaboration allows researchers to access a wider range of biodiversity, technologies, and expertise. For a compound derived from globally distributed Erythrina species, international partnerships can be vital for research into different plant sources and for conducting clinical trials across diverse populations.

By fostering these collaborative networks, the scientific community can accelerate the pace of discovery and development for promising natural products like this compound, maximizing their potential benefit while ensuring scientific rigor and sustainable practices. hilarispublisher.com

Q & A

Q. What frameworks ensure ethical compliance in studies involving this compound and human-derived samples?

  • Methodological Answer : Obtain IRB approval for protocols involving biospecimens. Anonymize data using unique identifiers and implement GDPR-compliant storage solutions. Document informed consent processes and data access restrictions in supplementary materials .

Q. How can researchers validate computational predictions of this compound’s pharmacokinetic properties?

  • Methodological Answer : Compare in silico ADMET predictions (e.g., using SwissADME) with in vivo PK/PD studies. Use physiologically based pharmacokinetic (PBPK) modeling to refine parameters. Cross-validate with microdosing trials in human volunteers .

Resource Integration & Replication

Q. What steps ensure reproducibility when replicating this compound studies from literature?

  • Methodological Answer : Request raw data and protocols from original authors via repositories like Zenodo. Replicate experiments under identical conditions first, then introduce controlled variations (e.g., alternative cell lines) to test robustness. Document deviations in a replication checklist .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.